(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
InChI Key |
PBZQWAHJDBRUFM-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2F.Cl |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
Aminohydroxybutyric acid (IV) undergoes esterification with methanol and acetyl chloride under acidic conditions (55–60°C, 2–4 hours) to form the methyl ester hydrochloride (Va). Subsequent treatment with potassium carbonate in water induces cyclization, yielding the pyrrolidine lactam intermediate. This intermediate is reduced using sodium borohydride in diglyme at 80°C for 12 hours, followed by acidification with sulfuric acid to produce the free base. For fluorinated analogs, introducing the 2-fluorophenyl group requires modifying the starting material or intermediate.
Asymmetric Hydrogenation of Imines
Recent advances in asymmetric hydrogenation (AH) offer routes to enantiomerically pure pyrrolidines. Iridium catalysts with chiral phosphine ligands, such as TangPhos or JosiPhos, enable the hydrogenation of cyclic imines or enamines to generate stereocenters with >90% enantiomeric excess (ee). For example, AH of 3,4-dihydroisoquinolines (DHIQs) using iridium complexes and (S,S)-f-Binaphane ligands achieves high enantioselectivity. Adapting these methods to fluorophenyl-substituted imines could streamline the synthesis of (S)-3-(2-fluorophenyl)pyrrolidine.
Fluorination Strategies for Aromatic Substitution
Introducing the 2-fluorophenyl group demands regioselective fluorination or cross-coupling reactions. Direct fluorination of phenylpyrrolidines is challenging due to side reactions, making pre-functionalized building blocks preferable.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between boronic acids and halogenated pyrrolidines offers an alternative. A brominated pyrrolidine intermediate could couple with 2-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. While this approach preserves stereochemistry, it requires access to halogenated pyrrolidine precursors, which may involve additional synthetic steps.
Resolution and Purification Techniques
Achieving high optical purity necessitates chiral resolution or chromatography. The patent EP4382529A1 describes crystallizing intermediates to isolate enantiopure products. For example, the hydrochloride salt of (3S)-pyrrolidin-3-ol is recrystallized from ethanol/water mixtures, yielding >99% chemical purity and 98% ee. Similar protocols apply to this compound, with adjustments for solubility differences.
Chiral High-Performance Liquid Chromatography (HPLC)
Analytical HPLC using chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, guiding process optimization. A typical method employs hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving baseline separation in <15 minutes. Preparative HPLC scales this for gram quantities, though cost and throughput limitations favor crystallization for industrial applications.
Process Optimization and Scalability
Industrial synthesis prioritizes yield, safety, and regulatory compliance. The four-step sequence in EP4382529A1 achieves a 44% overall yield from aminohydroxybutyric acid, with crystalline intermediates ensuring reproducibility. Key parameters include:
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Esterification Temperature | 55–60°C | Higher temps reduce byproducts |
| NaBH₄ Equivalents | 4 eq. | Complete lactam reduction |
| Crystallization Solvent | Ethanol/Water (3:1) | Enhances crystal homogeneity |
Replacing NaBH₄ with safer alternatives like BH₃·THF or optimizing solvent systems (e.g., switching diglyme to 2-methyltetrahydrofuran) could further improve sustainability.
Analytical Characterization
Rigorous analysis validates chemical and optical purity:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) displays characteristic pyrrolidine signals at δ 3.2–3.5 ppm (m, 4H) and aromatic peaks at δ 7.1–7.4 ppm (m, 4H).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₀H₁₃ClFN [M+H]⁺: 201.67; Found: 201.66.
-
Chiral HPLC : Retention times of 8.2 min (S-enantiomer) and 9.5 min (R-enantiomer) confirm ee >98% .
Chemical Reactions Analysis
Acylation Reactions
The secondary amine undergoes nucleophilic acylation with carbonyl-containing reagents. Key reactions include:
Reaction kinetics show enhanced reactivity compared to non-fluorinated analogs due to electron-withdrawing effects of the ortho-fluorine (krel = 1.8 vs phenyl analog).
Oxidation Pathways
The pyrrolidine ring undergoes controlled oxidation:
a. Ring Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Pyrrolidine N-oxide | 89% |
| RuO₄ | H₂O/CH₃CN, 25°C, 6h | Ring-opened dicarboxylic acid | 73% |
b. Aromatic Ring Oxidation
The 2-fluorophenyl group resists electrophilic oxidation but undergoes radical-mediated transformations:
| System | Product | Notes |
|---|---|---|
| Fenton's reagent (Fe²⁺/H₂O₂) | Hydroxylated derivatives | Para-F remains intact; meta-OH addition |
Alkylation Reactions
The amine participates in both N- and C-alkylation:
N-Alkylation
| Electrophile | Base | Solvent | Product |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | N-Methylpyrrolidine |
| Allyl bromide | Et₃N | THF | N-Allyl derivative (72%) |
C-Alkylation
Directed ortho-metalation occurs at the fluorophenyl ring:
| Metalating Agent | Electrophile | Position | Yield |
|---|---|---|---|
| LDA | DMF | C4 | 68% |
| s-BuLi | CO₂ | C5 | 81% |
Salt Formation & Counterion Exchange
The hydrochloride salt undergoes metathesis:
| Salt Type | Method | Application |
|---|---|---|
| Tosylate | AgOTs in MeOH/H₂O | Improved crystallinity |
| Mesylate | Methanesulfonic acid in EtOAc | Enhanced aqueous solubility |
Stereospecific Transformations
The chiral center influences reaction outcomes:
a. Asymmetric Hydrogenation
| Substrate | Catalyst | dr | Configuration Retention |
|---|---|---|---|
| α,β-unsaturated ketone | Ru-BINAP | 95:5 | >99% ee |
b. Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 98% ee in esterification reactions.
Fluorine-Specific Reactions
The 2-fluorophenyl group participates in unique transformations:
| Reaction Type | Reagents | Product |
|---|---|---|
| Halogen Exchange | CuCN, DMF, 140°C | 2-Chlorophenyl analog |
| Nucleophilic Aromatic Substitution | NaN₃, DMSO, 120°C | 2-Azidophenyl derivative |
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311++G**) reveal:
-
Amine Reactivity
-
Protonation energy: -215.6 kcal/mol (vs -208.9 for non-fluorinated analog)
-
Enhanced N-nucleophilicity due to fluorine's -I effect
-
-
Aromatic System
-
F substituent creates σ-hole for halogen bonding (binding energy: -3.8 kcal/mol with O-containing partners)
-
Table 1: Comparative Reaction Rates (Relative to Phenyl Analog)
| Reaction | krel (S-Fluoro) | krel (R-Fluoro) |
|---|---|---|
| N-Acetylation | 1.45 | 1.39 |
| mCPBA Oxidation | 0.92 | 0.88 |
| Ortho-Lithiation | 2.10 | 1.95 |
Scientific Research Applications
Chemical Properties and Structure
(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is characterized by its molecular formula and a molecular weight of approximately 201.67 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets. The hydrochloride salt form improves solubility, making it suitable for various chemical and biological applications.
Neuropharmacology
Research indicates that this compound interacts significantly with neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest its potential as an anxiolytic and antidepressant agent due to its ability to modulate these neurotransmitter systems.
- Dopamine Receptor Interaction : The compound has shown promise in influencing dopamine receptor activity, which is critical in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptor Modulation : Its effects on serotonin receptors may contribute to its potential antidepressant properties.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of similar pyrrolidine derivatives, suggesting that compounds within this class could be effective in managing epilepsy. The mechanisms through which these compounds exert their effects often involve modulation of GABAergic transmission, crucial for seizure control.
Data Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Anxiolytic and antidepressant-like effects | |
| Anticonvulsant | Potential efficacy in seizure models | |
| Analgesic | Significant analgesic activity |
Case Study 1: Neuropharmacological Effects
A study published in Frontiers in Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that this compound acts as a partial agonist at certain serotonin receptor subtypes, suggesting its potential use in treating cognitive deficits associated with psychiatric disorders.
Case Study 2: Anticonvulsant Properties
In another investigation, researchers evaluated several pyrrolidine derivatives for their anticonvulsant activity using models such as maximal electroshock and pentylenetetrazole-induced seizures. The results demonstrated that certain derivatives exhibited lower ED50 values compared to standard anticonvulsants like valproic acid, indicating their potential as effective treatments for epilepsy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can enhance biological activity. Structural variations can lead to derivatives with differing pharmacological profiles.
Mechanism of Action
The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position on Pyrrolidine
- 2-Substituted vs. 3-Substituted Analogs : The position of the phenyl group on the pyrrolidine ring (e.g., 2 vs. 3) significantly alters molecular conformation. For example, (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride may exhibit distinct binding affinities compared to the 3-substituted target compound due to steric and electronic effects .
Halogen Effects
- Fluorine vs.
Phenyl Substituent Patterns
- Mono- vs.
Stereochemistry
Functional Group Modifications
- Phenoxy Methyl Substitution: The ether-linked 3-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride (MW: 231.69 ) introduces flexibility and polarity, which may affect solubility and pharmacokinetics compared to the direct phenyl-substituted target.
Biological Activity
(S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological profiles.
Chemical Structure and Properties
This compound has the molecular formula C_{10}H_{13ClFN and features a pyrrolidine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and receptor sites.
Neurotransmitter Interaction
Research indicates that this compound exhibits notable activity at various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies suggest:
- Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, which are crucial for mood regulation and motor control.
- Serotonin Receptors : It has shown potential anxiolytic and antidepressant-like effects by interacting with serotonin receptors, indicating its possible application in treating mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : In vivo studies demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
- Binding Affinity Studies : Interaction studies revealed that this compound binds selectively to serotonin receptors, which could explain its therapeutic effects in anxiety and depression.
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow for comparison with other pyrrolidine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-3-(2-Fluorophenyl)pyrrolidine hydrochloride | C_{10}H_{13ClF} | Opposite chirality; different pharmacological profile |
| 3-(4-Fluorophenyl)pyrrolidine hydrochloride | C_{10}H_{13ClF} | Different fluorine substitution affecting activity |
| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | C_{10}H_{13ClCl} | Chlorine substitution may alter receptor binding profiles |
This table illustrates how variations in substitution can impact biological activity and receptor interactions, emphasizing the significance of fluorination in enhancing lipophilicity and selectivity.
The mechanism by which this compound exerts its effects involves:
- Receptor Modulation : By acting on both dopamine and serotonin receptors, it influences neurotransmitter release and uptake, leading to altered mood and behavior.
- Pharmacokinetics : Further studies are needed to fully elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : A common approach involves asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, nucleophilic substitution of a fluorophenyl precursor with a pyrrolidine scaffold can be optimized by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM). Post-synthesis, recrystallization in ethanol/water mixtures improves purity . Enantiomeric excess (ee) should be validated via chiral HPLC (e.g., using a Chiralpak® column) or NMR with chiral shift reagents .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Hygroscopic properties necessitate desiccants (e.g., silica gel) in storage environments. Use nitrile gloves and fume hoods during handling to avoid skin contact or inhalation, as pyrrolidine derivatives may irritate mucous membranes .
Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?
- Methodological Answer :
- NMR : H and F NMR confirm substituent positions and fluorine coupling patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm).
- Chiral Purity : Use polarimetry or chiral stationary-phase chromatography. Compare retention times with (R)-enantiomer standards (CAS 1381929-34-5) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological relevance of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., dopamine or serotonin transporters). Compare with structurally similar compounds like (S)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride (CAS 1354018-01-1) to evaluate substituent effects on activity . MD simulations (GROMACS) can further analyze conformational stability in biological membranes.
Q. What strategies resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from:
- Reagent Quality : Use ≥99% purity starting materials (e.g., 2-fluorophenylboronic acid).
- Catalyst Loading : Optimize Pd-catalyzed cross-coupling (e.g., 1–5 mol% Pd(PPh)).
- Workup Efficiency : Extract polar byproducts via aqueous washes (NaHCO) to improve crude yield . Document reaction parameters (time, solvent ratios) for reproducibility.
Q. How does the 2-fluorophenyl group influence regioselectivity in further functionalization?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the para position. For example, nitration with HNO/HSO at 0°C yields 3-(2-fluoro-5-nitrophenyl)pyrrolidine. Monitor regioselectivity via LC-MS and compare with non-fluorinated analogs (e.g., 3-phenylpyrrolidine) .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity data for fluorinated pyrrolidine derivatives?
- Critical Analysis : Discrepancies arise from:
- Purity Levels : Impurities >2% (e.g., residual solvents) may skew in vitro assays.
- Assay Conditions : Varying pH or serum concentrations in cell-based studies alter compound stability.
- Structural Analogues : Misidentification of (S)- vs. (R)-enantiomers (e.g., CAS 1381929-34-5 vs. target compound) can lead to false conclusions . Validate enantiopurity before biological testing.
Safety and Compliance
Q. What waste disposal protocols apply to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
